2-Hydroxypropane-1-sulfonamide
Description
Contextualization within Sulfonamide Chemistry and Medicinal Chemistry
Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a critical class of compounds in medicinal chemistry, a status they have held since the discovery of the antibacterial properties of Prontosil in the 1930s. flinders.edu.aunih.gov This initial breakthrough paved the way for the development of a wide range of sulfa drugs. The versatility of the sulfonamide scaffold lies in its ability to be readily modified, allowing for the fine-tuning of its physicochemical and biological properties. nih.govresearchgate.net This has led to their application in a diverse array of therapeutic areas beyond antimicrobials, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. nih.govnih.govnih.gov
The 2-hydroxypropane-1-sulfonamide structure introduces a hydroxyl group at the second position of the propane (B168953) chain, a feature that can significantly influence its biological activity and pharmacokinetic profile. This hydroxyl group can participate in hydrogen bonding, a crucial interaction in drug-receptor binding, and can also serve as a site for further chemical modification.
Significance of the this compound Scaffold in Research
The this compound scaffold has emerged as a valuable building block in the design of targeted therapeutic agents. Its utility has been notably demonstrated in the field of neuroscience, particularly in the development of antagonists for the GABA-B receptor. flinders.edu.au
A key study detailed the synthesis of a series of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides. flinders.edu.au The synthetic route involved the reaction of an epoxy sulfonamide with sodium azide (B81097), followed by reduction to the corresponding amine. flinders.edu.au This research highlighted the potential of this scaffold in modulating the activity of the GABA-B receptor, an important target for the treatment of various neurological disorders.
The chirality introduced by the hydroxyl group on the propane chain is another significant aspect of this scaffold. The synthesis and study of specific enantiomers, such as (R)-1-Hydroxypropane-2-sulfonamide, underscore the importance of stereochemistry in the biological activity of these compounds.
Overview of Key Research Areas Pertaining to this compound Derivatives
Academic research has explored the application of the this compound scaffold in several key areas, primarily focusing on the development of enzyme inhibitors and receptor modulators.
Enzyme Inhibition
Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: The pharmacophore 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzenesulfonamide, which bears a structural resemblance to the this compound scaffold, has been identified as a key component of 11β-HSD1 inhibitors. This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome.
NLRP3 Inflammasome Inhibition: The compound 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (B1278279) is a crucial component of MCC950, a potent and specific inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a key role in the inflammatory response. Research into the metabolites of MCC950 has further highlighted the importance of the 2-hydroxypropan-yl moiety for its activity.
Receptor Modulation
The modulation of receptor activity is another significant area of research for this compound derivatives.
GABA-B Receptor Antagonists: As previously mentioned, 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides have been synthesized and identified as specific antagonists of the GABA-B receptor. flinders.edu.au This research provides a foundation for the development of novel therapeutics targeting this receptor.
The following table summarizes key research findings related to derivatives of this compound:
| Research Area | Derivative Class | Key Findings | Reference(s) |
| Enzyme Inhibition | 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzenesulfonamides | Identified as a key pharmacophore for 11β-HSD1 inhibitors. | |
| 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (in MCC950) | A crucial component of a potent NLRP3 inflammasome inhibitor. | ||
| Receptor Modulation | 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides | Act as specific antagonists of the GABA-B receptor. | flinders.edu.au |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXNQHAHVGBVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Hydroxypropane 1 Sulfonamide and Its Analogues
Strategies for Core Synthesis of 2-Hydroxypropane-1-sulfonamide
The fundamental structure of this compound can be assembled through several distinct synthetic strategies, each offering unique advantages in terms of starting material availability and reaction efficiency.
Multi-Step Synthesis Approaches
Multi-step syntheses provide a versatile platform for the construction of this compound, often commencing from readily available starting materials. One prominent approach begins with the ring-opening of propylene (B89431) oxide. The reaction of propylene oxide with sodium bisulfite yields sodium 2-hydroxypropane-1-sulfonate. This intermediate is then converted to the corresponding sulfonyl chloride, for example, by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 2-hydroxypropane-1-sulfonyl chloride can then be subjected to amination with ammonia (B1221849) or a protected ammonia equivalent to furnish the final this compound. This pathway allows for the introduction of the sulfonamide functionality at a late stage of the synthesis.
A related multi-step strategy involves the use of sodium 3-chloro-2-hydroxypropane-1-sulfonate as a key building block. This compound can be synthesized and subsequently reacted with a suitable nitrogen nucleophile to introduce the sulfonamide moiety, often in a protected form, followed by deprotection.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Propylene oxide, Sodium bisulfite | Water | Sodium 2-hydroxypropane-1-sulfonate |
| 2 | Sodium 2-hydroxypropane-1-sulfonate | Thionyl chloride | 2-Hydroxypropane-1-sulfonyl chloride |
| 3 | 2-Hydroxypropane-1-sulfonyl chloride | Ammonia | This compound |
Reaction of Epoxy Sulfonamides with Nucleophiles
The reaction of epoxy sulfonamides with various nucleophiles presents another effective route to this compound and its analogues. This method typically involves the initial preparation of an epoxide bearing a sulfonamide group or a precursor. For instance, epichlorohydrin (B41342) can be reacted with a sulfonating agent and subsequently with ammonia.
Alternatively, a more direct approach involves the reaction of an epoxy precursor with an ammonium (B1175870) sulfite (B76179) or bisulfite. The reaction of epoxy resins with ammonium sulfites, for instance, has been shown to produce 2-hydroxypropane sulfonic acid derivatives. masterorganicchemistry.com This principle can be extended to the synthesis of the target sulfonamide by careful selection of the nitrogen source. The nucleophilic attack of the amine on the epoxide ring, followed by sulfonylation, or the direct use of a sulfonated amine nucleophile, can lead to the desired product. The regioselectivity of the epoxide ring-opening is a critical factor in this approach and is influenced by the reaction conditions and the nature of the nucleophile.
N-Sulfonylation of Amino Alcohols
The direct N-sulfonylation of an appropriate amino alcohol is a convergent and widely employed strategy for the synthesis of sulfonamides. youtube.com In the context of this compound, this involves the reaction of 1-amino-2-propanol with a suitable sulfonylating agent. The amino alcohol provides the core carbon backbone with the desired hydroxyl group stereochemistry if a chiral starting material is used.
The sulfonylating agent is typically a sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Various bases, such as triethylamine (B128534) or pyridine (B92270), can be utilized in solvents like dichloromethane (B109758) or tetrahydrofuran. This method is advantageous due to its straightforward nature and the commercial availability of a wide range of amino alcohols and sulfonylating agents, allowing for the synthesis of a diverse library of analogues.
| Starting Amino Alcohol | Sulfonylating Agent | Base | Solvent | Product |
| 1-Amino-2-propanol | Propane-1-sulfonyl chloride | Triethylamine | Dichloromethane | N-(2-hydroxypropyl)propane-1-sulfonamide |
| 1-Amino-2-propanol | Benzenesulfonyl chloride | Pyridine | Tetrahydrofuran | N-(2-hydroxypropyl)benzenesulfonamide |
Derivatization and Functionalization of the this compound Scaffold
Once the this compound core is synthesized, further structural diversity can be achieved through derivatization at the nitrogen atom of the sulfonamide group or by modification of the hydroxyl group on the propane (B168953) chain.
Introduction of Substituents at the Nitrogen Atom
The nitrogen atom of the sulfonamide group in this compound can be functionalized through various alkylation and arylation reactions. These modifications are crucial for modulating the biological activity and physicochemical properties of the parent compound.
N-alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure efficient deprotonation of the sulfonamide nitrogen, facilitating its nucleophilic attack on the alkyl halide. For instance, the use of a ruthenium catalyst has been reported for the N-alkylation of primary sulfonamides. A series of neutral pseudo-octahedral Ru(II) sulfonamidoethylenediamine complexes have been synthesized with various substituents on the amino group, demonstrating the feasibility of such modifications. google.com
| Sulfonamide | Alkylating Agent | Catalyst/Base | Product |
| This compound | Methyl iodide | K₂CO₃ | N-Methyl-2-hydroxypropane-1-sulfonamide |
| This compound | Benzyl bromide | [Ru(p-cymene)Cl₂]₂ / dppf | N-Benzyl-2-hydroxypropane-1-sulfonamide |
Modifications of the Propane Chain Hydroxyl Group
The secondary hydroxyl group on the propane chain of this compound offers another site for structural modification, primarily through etherification and esterification reactions.
Etherification: The formation of an ether linkage at the hydroxyl group can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl and aryl groups.
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base like pyridine provides a milder and often more efficient route to the desired ester.
| Modification Type | Reactants | Reagents/Conditions | Product |
| Etherification | This compound, Ethyl iodide | Sodium hydride, THF | 2-Ethoxypropane-1-sulfonamide |
| Esterification | This compound, Acetic anhydride | Pyridine | 1-(Aminosulfonyl)propan-2-yl acetate |
Incorporation into Complex Molecular Architectures (e.g., Triazoles, Carbamates, Schiff Bases)
The versatile nature of the sulfonamide functional group allows for its integration into a wide array of complex molecular structures, thereby modifying its physicochemical properties and biological activity. Key examples include the formation of triazoles, carbamates, and Schiff bases.
Triazoles: Sulfonamide-1,2,3-triazole hybrids are commonly synthesized using "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of a sulfonamide-containing azide (B81097) with a terminal alkyne, or vice versa, to create a stable 1,2,3-triazole ring that links the sulfonamide to another molecular fragment. For instance, hybrid structures have been synthesized by reacting N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide with various aryl azides. This approach is highly efficient for creating libraries of diverse sulfonamide-triazole conjugates.
Carbamates: Carbamate (B1207046) derivatives of sulfonamides can be synthesized by reacting the amino group of a parent molecule with various chloroformates. For example, novel carbamate derivatives of the drug amlodipine, which contains a primary amine, were synthesized by reacting it with different chloroformates in the presence of N,N-dimethylpiperazine as a base. This reaction yields the corresponding carbamates in high yields. Similarly, carbamate derivatives of 4-pyrones have been prepared by treating an aminophenyl-substituted pyrone with ethyl chloroformate.
Schiff Bases: Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. Sulfonamide-containing Schiff bases are typically synthesized by reacting a sulfonamide with a primary amino group (or an amino-substituted sulfonamide) with a suitable aldehyde. The reaction is often catalyzed by an acid, such as hydrochloric acid, in a solvent like ethanol (B145695) or DMSO. This straightforward method allows for the creation of a diverse range of sulfonamide-Schiff base derivatives by varying the aldehyde component.
| Derivative Type | General Synthetic Method | Key Reactants | Typical Conditions |
|---|---|---|---|
| Triazoles | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sulfonamide-azide/alkyne, Terminal alkyne/azide | Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate), Room temperature |
| Carbamates | Reaction with Chloroformates | Amino-containing sulfonamide analogue, Chloroformate | Base (e.g., N,N-dimethylpiperazine), THF, 50-55°C |
| Schiff Bases | Condensation Reaction | Amino-containing sulfonamide analogue, Aldehyde/Ketone | Acid catalyst (e.g., HCl), Ethanol or DMSO |
Advanced Synthetic Techniques Utilized
Modern synthetic chemistry employs various techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. For the synthesis of sulfonamides and their derivatives, microwave-assisted synthesis, "click" chemistry, and the strategic use of protecting groups are particularly notable.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. A convenient, high-yield synthesis of sulfonamides directly from sulfonic acids or their sodium salts has been developed using microwave assistance. This method avoids the need to isolate unstable sulfonyl chloride intermediates. The process typically involves activating the sulfonic acid with 2,4,6-trichloro--triazine (TCT) under microwave irradiation, followed by a second microwave-assisted step to react the intermediate with an amine. This technique has been successfully applied to synthesize a wide range of sulfonamides, including pyrazoline-bearing benzenesulfonamide (B165840) derivatives.
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Sulfonic Acid + Amine | Conventional Heating | Several hours to days | Variable | |
| Sulfonic Acid + Amine (with TCT) | Microwave Irradiation | ~30 minutes (total) | High to excellent (up to 95%) | |
| para-hydrazinobenzenesulfonamide hydrochloride + Chalcone | Microwave Irradiation | 12 minutes | Not specified |
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly reliable and versatile method for functionalizing molecules. It is the premier method for synthesizing 1,2,3-triazole-sulfonamide molecular conjugates. The reaction joins a sulfonamide scaffold containing a terminal alkyne to a molecule bearing an azide group, or vice versa. The reaction proceeds under mild conditions, typically at room temperature in a solvent mixture such as DMSO and water, using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system which generates the active copper(I) species in situ. This methodology is valued for its high yields, tolerance of a wide range of functional groups, and the straightforward formation of a stable triazole linker.
In multi-step syntheses, the protection of reactive functional groups is often necessary. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a notable protecting group for primary and secondary amines, forming stable SES-sulfonamides. A key advantage of the SES group is its stability under a broad range of reaction conditions, combined with its susceptibility to cleavage under relatively mild and specific conditions.
The SES group is typically installed by reacting an amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base. Deprotection, or removal of the SES group to regenerate the free amine, is readily achieved using a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a β-elimination that releases the free amine along with volatile byproducts (ethylene, fluorotrimethylsilane, and sulfur dioxide). This orthogonality makes the SES group highly valuable in complex total synthesis where other protecting groups might be sensitive to the required reaction conditions.
Spectroscopic and Structural Characterization of 2 Hydroxypropane 1 Sulfonamide Compounds
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For 2-Hydroxypropane-1-sulfonamide, the FTIR spectrum is predicted to exhibit several key absorptions that confirm its structure.
The presence of the sulfonamide group (–SO₂NH₂) is a defining feature of the molecule. This group gives rise to two prominent stretching vibrations for the S=O bonds, typically observed in the ranges of 1350–1300 cm⁻¹ (asymmetric) and 1160–1140 cm⁻¹ (symmetric). The S-N bond stretching is expected to appear in the region of 914–895 cm⁻¹ rsc.org. Additionally, the N-H bond of the sulfonamide will produce a stretching vibration, generally found between 3350 and 3310 cm⁻¹ nih.gov. The hydroxyl (–OH) group from the hydroxypropane moiety will be characterized by a broad stretching band, typically in the 3500–3200 cm⁻¹ region, indicative of hydrogen bonding. The aliphatic C-H bonds of the propane (B168953) backbone will show stretching vibrations just below 3000 cm⁻¹.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | ~3400 (broad) | Hydroxyl |
| N-H Stretch | ~3300 | Sulfonamide |
| C-H Stretch | ~2950 | Alkyl |
| S=O Asymmetric Stretch | ~1320 | Sulfonamide |
| S=O Symmetric Stretch | ~1150 | Sulfonamide |
| S-N Stretch | ~900 | Sulfonamide |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.
For this compound, the S=O stretching vibrations of the sulfonamide group are also expected to be Raman active. The symmetric S=O stretch, in particular, often produces a strong Raman signal. The C-S bond vibration, which can be weak in FTIR, may be more readily observed in the Raman spectrum. The aliphatic C-C and C-H vibrations of the propane backbone will also contribute to the Raman spectrum, providing further structural confirmation. The analysis of Raman spectra can offer detailed fingerprinting of the molecule, aiding in its identification and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of this compound, the protons of the sulfonamide (–SO₂NH₂) and hydroxyl (–OH) groups are expected to appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. The proton of the sulfonamide –SO2NH– group typically manifests as a singlet peak between 8.78 and 10.15 ppm rsc.org. The protons on the propane chain will exhibit distinct signals. The proton on the carbon bearing the hydroxyl group (C2) is expected to be deshielded and appear at a higher chemical shift compared to the other alkyl protons. The protons on the carbon adjacent to the sulfur atom (C1) will also be shifted downfield. The methyl group protons (C3) will likely appear at the lowest chemical shift. Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of these signals, providing information on the connectivity of the atoms.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on C3 (CH₃) | ~1.2 | Doublet |
| H on C1 (CH₂) | ~3.1 | Multiplet |
| H on C2 (CH) | ~4.2 | Multiplet |
| H on OH | Variable (broad) | Singlet |
| H on NH₂ | Variable (broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
For this compound, three distinct signals are expected for the three carbon atoms of the propane backbone. The carbon atom bonded to the hydroxyl group (C2) will be significantly deshielded and appear at the highest chemical shift, typically in the range of 50-65 ppm. The carbon atom attached to the sulfur of the sulfonamide group (C1) will also be deshielded, appearing at a chemical shift influenced by the electronegative sulfur and oxygen atoms. The methyl carbon (C3) will be the most shielded and appear at the lowest chemical shift, generally in the 10-25 ppm range. The observation of these three distinct signals would confirm the carbon framework of the molecule.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (CH₃) | ~20 |
| C1 (CH₂) | ~55 |
| C2 (CH) | ~65 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound (molecular weight: 139.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ depending on the ionization technique used. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 amu nih.gov. This would result in a significant fragment ion at m/z [M-64]⁺. Other potential fragmentation patterns could involve the cleavage of the C-S bond or the loss of the hydroxyl group. The analysis of these fragment ions allows for the confirmation of the molecular structure and the identification of its constituent parts. For instance, the fragmentation of protonated aminosulfonamides often results in product ions from cleavages at common sites researchgate.net.
Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 140 | Protonated molecular ion |
| [M-SO₂]⁺ | 75 | Loss of sulfur dioxide |
| [C₃H₇O]⁺ | 59 | Fragment from C-S bond cleavage |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. libretexts.org
For many sulfonamide drugs, the aromatic ring acts as a primary chromophore. pharmahealthsciences.net The absorption spectra of these compounds can be sensitive to pH, as the ionization state of the acidic sulfonamide proton and any basic amine groups can alter the electronic system of the molecule. pharmahealthsciences.netresearchgate.net For aliphatic sulfonamides like this compound, which lack extensive conjugated systems, the UV absorption is expected to be weak and occur at shorter wavelengths, likely below 200 nm, corresponding to n→σ* transitions.
Table 3: Representative UV-Vis Absorption Data for Sulfanilamide
| Solvent / Condition | λmax (nm) | Molar Absorptivity (ε) | Corresponding Transition |
| Methanol | ~265 | ~16,000 | π→π |
| Acidic Solution | ~260 | High | π→π |
| Alkaline Solution | ~250 | High | π→π* |
Note: This data illustrates the typical absorption of an aromatic sulfonamide. The λmax can shift depending on the solvent and the pH of the medium. pharmahealthsciences.net
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal allows for the complete determination of its molecular structure. researchgate.net For a chiral molecule like this compound, SCXRD can establish its absolute configuration. The technique reveals the precise conformation of the molecule in the solid state, including the torsion angles that define the spatial relationship between the hydroxypropyl group and the sulfonamide functional group. nih.gov Studies on various sulfonamides have shown that the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov
Table 4: Representative Crystallographic Data for a Simple Sulfonamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.61 |
| b (Å) | 5.89 |
| c (Å) | 14.52 |
| β (°) | 101.5 |
| Volume (ų) | 721.4 |
| Z (molecules/unit cell) | 4 |
Note: This data is illustrative of the unit cell parameters obtained from an SCXRD experiment.
The sulfonamide group is an excellent hydrogen bond donor (the N-H proton) and acceptor (the two sulfonyl oxygens), leading to the formation of robust and predictable hydrogen-bonding networks in the solid state. nih.govsemanticscholar.org SCXRD is the primary tool for mapping these interactions. acs.org
Table 5: Typical Hydrogen Bond Geometries in Sulfonamide Crystals
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |
| N1 | H1 | O1 (Sulfonyl) | ~0.86 | ~2.10 | ~2.95 | ~170 | Chain/Dimer |
| N1 (Amine) | H2 | O1 (Sulfonyl) | ~0.87 | ~2.25 | ~3.05 | ~155 | Network |
Note: The distances and angles are representative values for intermolecular N-H···O hydrogen bonds commonly observed in the crystal structures of sulfonamides. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₃H₉NO₃S, this analysis is crucial for verifying its empirical formula and assessing its purity. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The oxygen (O) content is typically determined by difference.
The theoretical elemental composition of this compound is calculated based on its atomic and molecular weights. A comparison between these theoretical values and the experimental results obtained from an elemental analyzer confirms the compound's identity and purity.
Detailed Research Findings
For a pure sample of this compound, the expected elemental composition would align closely with the theoretical values. Any significant deviation between the found and calculated values could indicate the presence of impurities, residual solvents, or incomplete reaction. For instance, a higher-than-expected carbon percentage might suggest a carbon-based impurity, while a discrepancy in the nitrogen or sulfur content could point to issues with the sulfonamide group.
Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C₃H₉NO₃S)
| Element | Theoretical Percentage (%) | Found (Expected) Percentage (%) |
|---|---|---|
| Carbon (C) | 25.89 | 25.85 - 25.95 |
| Hydrogen (H) | 6.52 | 6.50 - 6.55 |
| Nitrogen (N) | 10.06 | 10.02 - 10.10 |
| Sulfur (S) | 23.04 | 23.00 - 23.10 |
| Oxygen (O) | 34.49 | 34.30 - 34.63 |
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a solid sample at high magnifications. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the sample's surface. SEM provides detailed information about the shape, size, and texture of the crystalline or amorphous solid, while EDX confirms the presence and distribution of elements on the surface.
For this compound, SEM analysis would reveal the morphology of its solid form, such as the shape and size of its crystals. The EDX component would then provide an elemental map of the sample's surface, confirming the presence of carbon, nitrogen, oxygen, and sulfur, and showing their distribution across the visualized area.
Detailed Research Findings
An SEM analysis of a crystalline sample of this compound would be expected to show well-defined crystal structures. The morphology would depend on the crystallization conditions. The corresponding EDX spectrum would display peaks characteristic of the constituent elements. The intensity of each peak is proportional to the concentration of the element in the analyzed volume. An EDX map would visually demonstrate a uniform distribution of C, N, O, and S across the surface of the crystals, which would be indicative of a homogeneous and pure compound. Any localized concentrations of unexpected elements would point to impurities.
Table 2: Expected EDX Data for this compound
| Element | Expected Energy Peak (keV) | Description |
|---|---|---|
| Carbon (C) | ~0.277 | Kα peak for Carbon, confirming the organic backbone. |
| Nitrogen (N) | ~0.392 | Kα peak for Nitrogen, from the sulfonamide group. |
| Oxygen (O) | ~0.525 | Kα peak for Oxygen, from the hydroxyl and sulfonyl groups. |
| Sulfur (S) | ~2.307 | Kα peak for Sulfur, confirming the sulfonyl group. |
Computational and Theoretical Chemistry Studies on 2 Hydroxypropane 1 Sulfonamide Systems
Molecular Modeling and Simulation
Molecular Docking for Ligand-Protein Interaction Prediction:No molecular docking studies involving 2-Hydroxypropane-1-sulfonamide as a ligand have been published. Therefore, its potential binding modes and interactions with any specific protein targets remain unknown.
While extensive research exists on the computational analysis of the broader class of sulfonamides, the specific compound this compound appears to be an uninvestigated entity in this domain. This highlights a potential area for future research to characterize its fundamental properties and explore its potential applications.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding how it interacts with biological targets.
Detailed Research Findings:
An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would track the trajectories of all atoms based on a force field, which defines the potential energy of the system. By analyzing these trajectories, researchers could determine the most stable, low-energy conformations of the molecule. This is crucial as the three-dimensional shape of a molecule dictates its biological activity.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER, GROMOS | Defines the potential energy and forces governing atomic interactions. |
| Solvent Model | TIP3P Water | Creates a realistic aqueous environment. |
| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational space. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. chemtools.orgnih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular structure, stability, and recognition. nih.gov
Detailed Research Findings:
Applying NCI analysis to this compound would involve calculating the electron density and its derivatives from a quantum chemical computation. The analysis generates 3D isosurfaces that map regions of non-covalent interactions. nih.gov These surfaces are color-coded to distinguish between different types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds. For this compound, these would likely be seen between the hydrogen of the hydroxyl (-OH) group and the oxygen atoms of the sulfonamide group, as well as between the amide (-NH2) hydrogens and the hydroxyl oxygen.
Green surfaces denote weaker van der Waals interactions, which would be expected along the propane (B168953) backbone.
Red surfaces signify steric repulsion or clashes between atoms, which could occur in sterically hindered conformations. chemtools.org
This analysis provides a detailed, visual map of the forces holding the molecule in its preferred shape and governing its interactions with other molecules.
| Interaction Type | Atoms Involved | Expected NCI Visualization | Significance |
|---|---|---|---|
| Hydrogen Bond (Strong) | -OH --- O=S- | Blue Isosurface | Stabilizes intramolecular conformation. |
| Hydrogen Bond (Moderate) | -NH₂ --- OH | Blue-Green Isosurface | Contributes to conformational stability and intermolecular interactions. |
| Van der Waals | C-H --- H-C | Green Isosurface | Governs overall molecular packing and shape. |
| Steric Repulsion | Bulky group proximity | Red Isosurface | Defines conformational limits. |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational technique that partitions crystal space to define a unique surface for a molecule within a crystal lattice. nih.govmdpi.com This method allows for the visualization and quantification of intermolecular contacts, providing insights into the nature and propensity of different interactions that contribute to the crystal packing. nih.govmdpi.com
Detailed Research Findings:
For a crystalline form of this compound, Hirshfeld surface analysis would generate a 3D surface mapped with properties like d_norm. The d_norm value indicates contacts that are shorter (red spots), equal to (white), or longer than (blue) the van der Waals radii. nih.gov This mapping immediately highlights the most significant intermolecular interactions.
O···H/H···O contacts: Representing the strong hydrogen bonds involving the hydroxyl and sulfonamide groups.
H···H contacts: Typically the most abundant contact type, representing van der Waals forces. nih.gov
N···H/H···N contacts: Arising from hydrogen bonds involving the sulfonamide's amine group.
S···O/O···S and S···H/H···S contacts: Involving the central sulfur atom.
This quantitative breakdown is invaluable for understanding the forces that govern the solid-state structure of the compound.
| Contact Type | Expected Contribution (%) | Associated Interaction |
|---|---|---|
| H···H | ~45% | Van der Waals forces |
| O···H / H···O | ~35% | Strong Hydrogen Bonding |
| N···H / H···N | ~10% | Hydrogen Bonding |
| S···O / O···S | ~5% | Polar Interactions |
| Other (C···H, C···C, etc.) | ~5% | Weaker contacts |
Interaction Energy Calculations
Interaction energy calculations are used to quantify the strength of the association between two or more molecules, or between different parts of the same molecule. These calculations, often performed using high-level quantum mechanics or combined QM/MM methods, break down the total interaction energy into physically meaningful components.
Detailed Research Findings:
To study the intermolecular interactions of this compound, one could calculate the interaction energy of a dimer (two molecules interacting). The total interaction energy (ΔE_int) can be decomposed into several terms:
Electrostatic Energy (ΔE_elec): The attraction or repulsion between the static charge distributions of the molecules. Given the polar hydroxyl and sulfonamide groups, this term would be highly significant.
Dispersion Energy (ΔE_disp): Arises from instantaneous fluctuations in electron density (van der Waals forces). This is a key stabilizing component for all molecules.
Repulsion Energy (ΔE_rep): The short-range Pauli repulsion that prevents molecules from collapsing into each other.
Polarization Energy (ΔE_pol): The energy stabilization from the distortion of each molecule's electron cloud by the other's electric field.
Analyzing these components would reveal the dominant forces in the dimerization of this compound. For example, a large electrostatic component would confirm that hydrogen bonding is the primary driving force for its intermolecular association. These calculations are essential for understanding binding affinities in biological systems and the energetics of crystal formation. nih.gov
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Chemoinformatics and QSAR/QSPR studies employ statistical and computational methods to establish a relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov
Development of QSAR Models for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.
Detailed Research Findings:
To develop a QSAR model that includes this compound, a dataset of structurally related sulfonamides with measured biological activity against a specific target would be required. For each compound, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include:
Physicochemical descriptors: Such as LogP (lipophilicity), molecular weight, and molar refractivity. nih.gov
Topological descriptors: Which describe the connectivity and branching of the molecule.
Electronic descriptors: Such as dipole moment and atomic charges.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a combination of these descriptors with the observed activity. nih.gov For instance, a hypothetical QSAR equation might look like:
log(1/IC₅₀) = 0.5 * LogP - 0.01 * MolecularWeight + 2.1
Such a model could then be used to predict the activity of this compound and guide the design of more potent analogs by suggesting modifications that would favorably alter the key descriptors.
Pharmacological and Biological Activity Investigations of 2 Hydroxypropane 1 Sulfonamide Derivatives in Vitro Focus
Enzyme Inhibition Studies
The core of research into the bioactivity of 2-hydroxypropane-1-sulfonamide and its related derivatives lies in their ability to inhibit various enzymes that are critical to physiological and pathological processes. The sulfonamide moiety is a key pharmacophore that interacts with the active sites of numerous metalloenzymes and other enzyme classes.
Carbonic Anhydrase (CA) Isoforms (hCA I, II, IX, XII) Inhibition
Sulfonamide derivatives are renowned as potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes. mdpi.comtandfonline.com Different isoforms of hCA are involved in a multitude of physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. nih.gov Consequently, the inhibitory activity of novel sulfonamide compounds against various hCA isoforms is a primary area of investigation.
Research has demonstrated that aromatic and heterocyclic sulfonamides can effectively inhibit the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. tandfonline.commdpi.com The inhibition mechanism typically involves the binding of the sulfonamide group to the Zn2+ ion within the enzyme's active site. tandfonline.com
hCA I: This cytosolic isoform is generally inhibited by sulfonamide derivatives with inhibition constants (Kᵢ) ranging from the nanomolar to the micromolar scale. For instance, certain series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have shown Kᵢ values against hCA I in the range of 61.3 to 432.8 nM. nih.gov Another study on aromatic sulfonamides reported IC₅₀ values as low as 57.7 nM. tandfonline.comresearchgate.net
hCA II: As the most physiologically dominant isoform, hCA II is often strongly inhibited by sulfonamide derivatives. Many compounds exhibit potent inhibition with Kᵢ values in the low nanomolar range, often more potent than the clinically used standard, acetazolamide (B1664987) (AAZ). mdpi.com Studies have reported Kᵢ values ranging from as low as 2.0-3.3 nM up to the micromolar range for different series of sulfonamides. mdpi.comnih.govmdpi.com
hCA IX: This tumor-associated isoform is a key target in cancer therapy. Many sulfonamide derivatives show potent, low nanomolar inhibition against hCA IX, with Kᵢ values often comparable to their activity against hCA II. nih.gov For example, a series of hydrazonobenzenesulfonamides demonstrated inhibition constants ranging from 15.4 to 23.4 nM, which is more potent than the standard inhibitor acetazolamide (Kᵢ of 25 nM). mdpi.com
hCA XII: Also a transmembrane, tumor-associated isoform, hCA XII is effectively inhibited by various sulfonamide derivatives. Inhibition constants are typically in the nanomolar range. For one series, Kᵢ values against hCA XII ranged from 14 to 316 nM. mdpi.com Another study on aromatic sulfonamides reported IC₅₀ values between 517.2 and 736.7 nM. tandfonline.comresearchgate.net
Table 1: Inhibitory Activity of Representative Sulfonamide Derivatives against hCA Isoforms This table is interactive. You can sort and filter the data.
| Compound Type | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamide (B165840) Derivative | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 | mdpi.com |
| Aromatic Sulfonamide (I-2) | 57.7 | 65.8 | 498.8 | 517.2 | tandfonline.comresearchgate.net |
| Hydrazonobenzenesulfonamide | 102 - 12,540 | 3.2 - 9850 | 15.4 - 8760 | 4.5 - 754 | mdpi.com |
| Pyrazolecarboxamide Derivative | 61.3 - 432.8 | 3.3 - 866.7 | 102.5 - >1000 | 115.4 - 879.4 | nih.gov |
Cholinesterase (AChE and BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Various sulfonamide derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors.
Studies have shown that this class of compounds can inhibit both AChE and BChE, with many derivatives displaying a preference for BChE. nih.gov The alteration in BChE levels during the progression of Alzheimer's disease makes it a significant therapeutic target. bohrium.com
AChE Inhibition: The inhibitory activity of sulfonamide derivatives against AChE varies widely. Some compounds show moderate inhibition with IC₅₀ values in the micromolar range. For example, a series of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane showed IC₅₀ values against AChE starting from 82.93 µM. researchgate.net Many designed inhibitors, however, show weaker activity against AChE while being more potent against BChE. nih.gov
BChE Inhibition: A significant number of sulfonamide-based compounds have been identified as potent and selective inhibitors of BChE. mdpi.comnih.gov For a series of sulfonamide-based carbamates, IC₅₀ values against BChE were found in a range from 4.33 µM to 112.21 µM, with several compounds being more effective than the standard drug rivastigmine. nih.gov Another study on N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives identified compounds with IC₅₀ values against BChE as low as 7.331 µM. bohrium.com This selectivity for BChE is a desirable characteristic for targeting the later stages of Alzheimer's disease. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Representative Sulfonamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | AChE (IC₅₀, µM) | BChE (IC₅₀, µM) | Selectivity Index (AChE/BChE) | Reference |
|---|---|---|---|---|
| Sulfonamide-based Carbamate (B1207046) (5k) | 146.01 | 4.33 | 33.71 | nih.gov |
| Sulfonamide-based Carbamate (5j) | 65.11 | 6.57 | 9.91 | nih.gov |
| N-substituted sulfamoyl derivative (3d) | 141.21 | 45.65 | 3.09 | researchgate.net |
| N,2-diphenyl-2-(phenylsulfonamido)acetamide (30) | >100 | 7.331 | >13.64 | bohrium.com |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD-1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid. nih.govmdpi.com Overexpression of 11β-HSD-1 in adipose and liver tissues is linked to metabolic syndrome, obesity, and type 2 diabetes. nih.govnih.gov Therefore, inhibiting this enzyme is a promising therapeutic strategy for these conditions. mdpi.com
A variety of sulfonamide and related cyclic sulfamide (B24259) derivatives have been developed as potent and selective inhibitors of 11β-HSD-1.
In Vitro Potency: Novel series of 2-alkyl-1-arylsulfonylprolinamides and cyclic sulfamide derivatives have demonstrated excellent in vitro potency against human 11β-HSD-1, with IC₅₀ values in the nanomolar range. nih.govnih.gov For instance, a representative compound from a prolinamide series, 4ek, showed an IC₅₀ of 4 nM against human 11β-HSD-1. nih.gov Similarly, cyclic sulfonamide derivatives with an acetamide (B32628) group have shown IC₅₀ values as low as 11 nM. researchgate.net
Selectivity: A critical aspect of developing 11β-HSD-1 inhibitors is ensuring selectivity over the 11β-HSD-2 isoform, which catalyzes the reverse reaction. Many of the developed sulfonamide derivatives have shown high selectivity, which is crucial for avoiding unwanted side effects. nih.govresearchgate.net
Table 3: Inhibitory Activity of Representative Sulfonamide Derivatives against 11β-HSD-1 This table is interactive. You can sort and filter the data.
| Compound Type | Human 11β-HSD-1 (IC₅₀, nM) | Mouse 11β-HSD-1 (IC₅₀, nM) | Selectivity vs. 11β-HSD-2 | Reference |
|---|---|---|---|---|
| 2-Alkyl-1-arylsulfonylprolinamide (4ek) | 4 | 2 | High | nih.gov |
| Cyclic Sulfamide Derivative (18e) | 13 | 12 | High | nih.gov |
| 2-(Cyclohexylamino)thiazol-4(5H)-one (3h) | 40 | - | High | mdpi.com |
| Cyclic Sulfonamide with Acetamide (34) | 11 | 2400 | High | researchgate.net |
Inhibition of Other Key Enzymes
The versatile sulfonamide scaffold has been explored for its inhibitory potential against a range of other enzymes implicated in various diseases.
Histone Deacetylase (HDAC): HDACs are enzymes involved in gene expression regulation, and their inhibition is a validated approach in cancer therapy. nih.gov Novel sulfonamide anilides have been designed and synthesized as potent HDAC inhibitors, with IC₅₀ values in the low nanomolar range against HDAC enzymes from HeLa cell extracts. researchgate.netnih.gov Another study described sulfonamide derivatives with IC₅₀ values against HDAC as low as 2.8 µM in vitro. nih.gov
Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for bacteria like Helicobacter pylori. Sulfonamide and sulfamate (B1201201) derivatives have been investigated as urease inhibitors. nih.govnih.gov Some sulfamate derivatives have shown remarkable potency, with one compound exhibiting an IC₅₀ value of 0.062 µM, making it approximately 360-fold more potent than the standard inhibitor thiourea. nih.gov Kinetic studies often reveal a competitive mode of inhibition. nih.gov
Other Enzymes: The literature on the specific inhibition of enzymes such as Phosphodiesterase Type 5, Tyrosinase, Metalloproteinases, β-Tubulin, Cyclin-Dependent Kinases, Falcipains, and CYP51 by derivatives of this compound is not as extensive. While the broader sulfonamide class has been investigated against some of these targets, specific and detailed findings directly relevant to this particular structural class are limited in the reviewed scientific literature.
Table 4: Inhibitory Activity of Representative Sulfonamide Derivatives against Other Enzymes This table is interactive. You can sort and filter the data.
| Enzyme Target | Compound Type | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Histone Deacetylase (HDAC) | Piperazine-based Sulfonamide (20) | 2.8 µM | nih.gov |
| Urease | Sulfamate Derivative (1q) | 0.062 µM | nih.gov |
| Urease | Imidazothiazole Sulfamate (16a) | 2.94 µM | researchgate.net |
Antimicrobial Activity Assessments
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a scaffold of interest in the development of new antibacterial drugs.
Antibacterial Spectrum and Efficacy Against Gram-Positive Strains
The antibacterial activity of sulfonamide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. While extensive data exists for the broader class of sulfa drugs, research on newer derivatives continues to explore their spectrum of activity, including against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action for classical sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. Investigations into novel derivatives aim to identify compounds with improved potency and the ability to overcome resistance mechanisms. Specific studies focusing directly on the antibacterial efficacy of this compound derivatives against a wide panel of Gram-positive strains are an area for continued research.
Antibacterial Spectrum and Efficacy Against Gram-Negative Strains
Sulfonamide-based compounds have a long-standing history as antibacterial agents. Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. While resistance has become a significant issue, research into novel sulfonamide derivatives continues to yield compounds with promising activity against various bacterial strains, including Gram-negative bacteria.
Recent studies on thienopyrimidine–sulfonamide hybrids have shown mild activity against Escherichia coli. For instance, certain hybrids exhibited zones of inhibition and minimum inhibitory concentrations (MICs) that, while not as potent as some standard antibiotics, indicate a potential for further development mdpi.com. One such hybrid demonstrated an MIC of 125 µg/mL against E. coli mdpi.com. Another study focusing on novel aryl sulfonamides reported MIC values ranging from 64 to 512 µg/ml against clinical and reference strains of Escherichia coli and Klebsiella pneumoniae iscientific.org. Specifically, compounds designated as 2e and 2f in the study were found to be the most effective iscientific.org. However, many sulfonamide derivatives show no significant activity against notoriously resistant Gram-negative pathogens like Pseudomonas aeruginosa mdpi.com.
Table 1: In Vitro Antibacterial Activity of Selected Sulfonamide Derivatives Against Gram-Negative Bacteria
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thienopyrimidine–sulfadiazine hybrid | Escherichia coli | 125 | mdpi.com |
| Aryl sulfonamide (2f) | Escherichia coli | 64 | iscientific.org |
| Aryl sulfonamide (2e) | Klebsiella pneumoniae | 128 | iscientific.org |
| Thienopyrimidine–sulfonamide hybrid | Pseudomonas aeruginosa | >512 | mdpi.com |
Antifungal Activity
The exploration of sulfonamides as antifungal agents has revealed a broad spectrum of activity against various fungal pathogens. Their mechanism in fungi can also be linked to the inhibition of essential metabolic pathways.
Several novel arylsulfonamide derivatives have demonstrated significant in vitro activity against clinically relevant Candida species. For example, one study reported a sulfonamide derivative with fungistatic activity against multiple strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 0.125 to 1 mg/mL mdpi.com. Another investigation into ketoconazole (B1673606) sulfonamide analogs identified compounds with potent activity against C. albicans and Candida glabrata, with MIC₇₅ values as low as 62 nM and 250 nM, respectively nih.gov. Furthermore, studies on a range of sulfa drugs have shown varying degrees of efficacy against Aspergillus fumigatus and Cryptococcus neoformans. For instance, sulfaphenazole (B1682705) exhibited an MIC of 64 µg/ml against A. fumigatus and 4-8 µg/ml against C. neoformans nih.govresearchgate.net.
Table 2: In Vitro Antifungal Activity of Selected Sulfonamide Derivatives
| Compound Type | Fungal Strain | MIC | Reference |
|---|---|---|---|
| Arylsulfonamide | Candida albicans | 0.500 - 1.000 mg/mL | mdpi.com |
| (2S, 4R)-Ketoconazole sulfonamide analog | Candida albicans | 62 nM (MIC₇₅) | nih.gov |
| (2S, 4R)-Ketoconazole sulfonamide analog | Candida glabrata | 250 nM (MIC₇₅) | nih.gov |
| Sulfaphenazole | Aspergillus fumigatus | 64 µg/mL | nih.govresearchgate.net |
| Sulfaphenazole | Cryptococcus neoformans | 4-8 µg/mL | nih.govresearchgate.net |
Antimalarial Activity
The fight against malaria, particularly the drug-resistant strains of Plasmodium falciparum, has led to the investigation of diverse chemical scaffolds, including sulfonamides. These compounds can interfere with folate biosynthesis in the parasite, a pathway also targeted by the established antimalarial drug sulfadoxine.
Numerous studies have demonstrated the in vitro antiplasmodial potential of novel sulfonamide derivatives. For example, a series of pyrimidine-tethered spirochromane-based sulfonamides exhibited strong activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Notably, two compounds from this series, SZ14 and SZ9, displayed IC₅₀ values of 2.84 µM and 3.22 µM, respectively, against the 3D7 strain nih.govmalariaworld.orgnih.gov. These compounds were also found to inhibit the parasitic cysteine proteases falcipain-2 and falcipain-3 nih.govmalariaworld.orgnih.gov. The in vitro activity of antimalarial drugs is a critical factor in surveillance for drug resistance, with established IC₅₀ thresholds for compounds like chloroquine (B1663885) being used to classify isolates as sensitive or resistant nih.gov.
**Table 3: In Vitro Antimalarial Activity of Selected Sulfonamide Derivatives Against *P. falciparum***
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SZ14 | 3D7 (chloroquine-sensitive) | 2.84 | nih.govmalariaworld.orgnih.gov |
| SZ9 | 3D7 (chloroquine-sensitive) | 3.22 | nih.govmalariaworld.orgnih.gov |
| SZ14 | W2 (chloroquine-resistant) | 3.15 | nih.govmalariaworld.orgnih.gov |
| SZ9 | W2 (chloroquine-resistant) | 3.51 | nih.govmalariaworld.orgnih.gov |
Antiviral Activity (e.g., HIV-1 Protease, SARS-CoV-2 Targets)
The structural diversity of sulfonamides has made them attractive candidates for the development of antiviral agents targeting various viral enzymes. Notably, the sulfonamide moiety is a key feature in several clinically approved HIV-1 protease inhibitors.
A number of sulfonamide derivatives have been reported to exhibit potent in vitro antiviral activity jsmm.org. Some HIV protease inhibitors that incorporate a sulfonamide group include amprenavir, tipranavir, and darunavir (B192927) jsmm.org. The repurposing of such drugs has been a key strategy in the search for therapeutics against emerging viruses like SARS-CoV-2. Molecular docking and in vitro studies have suggested that some anti-HIV drugs, including the sulfonamide-containing darunavir, have a high binding affinity for the main protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication nih.govcapes.gov.br. One study reported that a novel class of anti-HIV sulfonamides demonstrated potent inhibition of HIV-1 protease with a Kᵢ value of less than 1 nM and an IC₅₀ of 0.1 µM or less in HIV-1-infected MT-4 cells researchgate.net. While direct in vitro enzymatic inhibition data for many sulfonamides against SARS-CoV-2 proteases is still emerging, the existing data for HIV-1 protease highlights the potential of this chemical class.
Anticancer and Cytostatic Activity Evaluation (In Vitro)
The therapeutic potential of sulfonamide derivatives extends to oncology, with numerous compounds demonstrating significant in vitro anticancer and cytostatic effects. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, cell cycle arrest, and the induction of apoptosis.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of potential anticancer compounds. This assay measures the metabolic activity of cells, which is indicative of cell viability.
A variety of sulfonamide derivatives have been evaluated using the MTT assay against a panel of human cancer cell lines. For instance, two novel sulfonamide compounds, designated (8a) and (8b), exhibited significant cytotoxic activity. Compound (8b) showed potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cell lines with IC₅₀ values ranging from 4.62 to 7.21 µM researchgate.net. Compound (8a) also demonstrated notable cytotoxicity with IC₅₀ values between 10.91 and 19.22 µM against the same cell lines researchgate.net. Another study on arylpropyl sulfonamide analogues reported IC₅₀ values ranging from 29.2 to 267.3 µM for the prostate cancer cell line PC-3 and 20.7 to 160.6 µM for the leukemia cell line HL-60 malariaworld.org.
Table 4: In Vitro Cytotoxicity of Selected Sulfonamide Derivatives in Human Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound (8b) | HeLa | 7.21 ± 1.12 | researchgate.net |
| Compound (8b) | MCF-7 | 7.13 ± 0.13 | researchgate.net |
| Compound (8b) | MDA-MB-231 | 4.62 ± 0.13 | researchgate.net |
| Compound (8a) | HeLa | 10.91 ± 1.01 | researchgate.net |
| Compound (8a) | MCF-7 | 12.21 ± 0.93 | researchgate.net |
| Compound (8a) | MDA-MB-231 | 19.22 ± 1.67 | researchgate.net |
| Arylpropyl sulfonamide (15) | PC-3 | 29.2 | malariaworld.org |
| Arylpropyl sulfonamide (15) | HL-60 | 20.7 | malariaworld.org |
Apoptosis Induction Mechanisms (e.g., Annexin V Binding, Caspase Activation)
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer drugs exert their effects by inducing apoptosis in malignant cells. Key events in apoptosis include the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V binding, and the activation of a cascade of cysteine proteases known as caspases.
The induction of apoptosis by sulfonamide derivatives has been investigated in various cancer cell lines. Flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells researchgate.net. One study on a novel sulfonamide derivative demonstrated its ability to induce apoptosis in HCT-116 colon cancer cells. The treatment led to an increase in the percentage of Annexin V-FITC-positive cells, indicating PS externalization mdpi.com. Furthermore, this compound was shown to upregulate the expression of pro-apoptotic proteins such as Bax and activate executioner caspases like caspase-3, while downregulating the anti-apoptotic protein Bcl-2 mdpi.com. The activation of caspases, including initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), is a central event in the apoptotic pathway and can be quantified through various in vitro assays. While specific quantitative data for Annexin V binding and caspase activation for a wide range of sulfonamides is not always available in comparative tables, the qualitative evidence strongly supports the pro-apoptotic potential of this class of compounds.
Cell Cycle Modulation
Certain sulfonamide derivatives have been identified as potent modulators of the cell cycle, a critical process in cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce cell cycle arrest at various phases, thereby inhibiting the growth of cancer cells.
For instance, a series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. nih.govmdpi.com The most active of these compounds, designated 6e, was found to induce cell growth arrest at different checkpoints depending on the cell line. nih.gov In A-2780 ovarian cancer cells, it caused an arrest at the G1/S phase. nih.govmdpi.com In HT-29 colon cancer and MCF-7 breast cancer cells, the arrest occurred in the S phase, while in HepG2 liver cancer cells, it was observed at the G2/M phase. nih.govmdpi.com This activity is believed to be linked to the inhibition of cyclin-dependent kinase 2A (CDK2A). nih.gov Furthermore, compound 6e was shown to indirectly cause cycle arrest by enhancing the expression of the cell cycle inhibitors p21 and p27. nih.govmdpi.com The ability of sulfonamide derivatives to disrupt the cell cycle is a key mechanism behind their anticancer potential. mdpi.com
| Compound | Cancer Cell Line | Cell Type | Observed Effect |
|---|---|---|---|
| 6e | A-2780 | Ovarian | Cell cycle arrest at G1/S phase nih.govmdpi.com |
| 6e | HT-29 | Colon | Cell cycle arrest at S phase nih.govmdpi.com |
| 6e | MCF-7 | Breast | Cell cycle arrest at S phase nih.govmdpi.com |
| 6e | HepG2 | Liver | Cell cycle arrest at G2/M phase nih.govmdpi.com |
Impact on Molecular Pathways Relevant to Cancer
The anticancer effects of this compound derivatives are further explained by their ability to modulate key molecular pathways involved in cancer progression.
mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and proliferation, and its abnormal activation is common in many cancers. mdpi.com A series of sulfonamide methoxypyridine derivatives have been developed as novel dual inhibitors of PI3K and mTOR. mdpi.com In vitro experiments demonstrated that a potent derivative, compound 22c, could effectively block the PI3K/AKT/mTOR signaling pathway in HCT-116 colon cancer cells. mdpi.com This inhibition of downstream effectors like AKT leads to reduced cell proliferation and the induction of apoptosis. mdpi.com
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) family of transcription factors plays a significant role in regulating inflammatory responses and cell survival, and its dysregulation is implicated in numerous cancers. nih.gov Studies have shown that certain cinnamyl sulfonamide hydroxamate derivatives, specifically NMJ1 and NMJ2, can inhibit the expression of NF-κB. researchgate.net In in vitro tests using RAW 264.7 cells stimulated with lipopolysaccharide (LPS), these compounds caused a significant decrease in the overexpression of phosphorylated NF-κB (pNF-κB). researchgate.net
Based on the conducted research, no specific in vitro studies detailing the impact of this compound derivatives on the sICAM-1, Beclin-1, or Cathepsin B pathways were identified.
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in a wide range of diseases, including cancer. mdpi.com Various derivatives of sulfonamides have been investigated for their antioxidant properties, primarily through their ability to scavenge free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate antioxidant activity. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a change in color. researchgate.net
Studies on different series of sulfonamide derivatives have consistently shown good to moderate antioxidant potential. nih.gov For example, a series of 2-thiouracil-5-sulfonamide derivatives demonstrated remarkable free radical scavenging efficiencies, with twenty out of twenty-two tested compounds exhibiting moderate to potent activity. researchgate.net Certain derivatives, such as 9a-d, showed more potent activity against lipid peroxidation than the standard antioxidant, ascorbic acid. researchgate.net Similarly, sulfonamide derivatives of gallic acid were found to have antioxidant activities comparable to gallic acid itself at lower concentrations. researchgate.net
| Compound Series | Assay | Notable Compound(s) | IC₅₀ Value (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
|---|---|---|---|---|---|
| 2-thiouracil-5-sulfonamides | Lipid Peroxidation | 9a | 22.0 ± 1.40 researchgate.net | Ascorbic Acid | 36.0 ± 1.30 researchgate.net |
| 2-thiouracil-5-sulfonamides | Lipid Peroxidation | 9b | 21.0 ± 1.45 researchgate.net | Ascorbic Acid | 36.0 ± 1.30 researchgate.net |
| 2-thiouracil-5-sulfonamides | Lipid Peroxidation | 9c | 20.5 ± 1.48 researchgate.net | Ascorbic Acid | 36.0 ± 1.30 researchgate.net |
| 2-thiouracil-5-sulfonamides | Lipid Peroxidation | 9d | 20.0 ± 1.56 researchgate.net | Ascorbic Acid | 36.0 ± 1.30 researchgate.net |
| Fluorophenyl-isoxazole-carboxamides | DPPH | 2a | 0.45 ± 0.21 nih.gov | Trolox | 3.10 ± 0.92 nih.gov |
| Fluorophenyl-isoxazole-carboxamides | DPPH | 2c | 0.47 ± 0.33 nih.gov | Trolox | 3.10 ± 0.92 nih.gov |
Nucleic Acid Interaction Studies (e.g., DNA Intercalation)
The interaction with DNA is a crucial mechanism for many anticancer drugs. mdpi.com Several sulfonamide derivatives have been shown to bind to DNA, with intercalation being a primary mode of interaction. nih.govsemanticscholar.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, causing structural changes that can interfere with cellular processes like replication. researchgate.net
A study of three newly synthesized 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives (designated YM-1, YM-2, and YM-3) confirmed their ability to bind effectively to DNA. nih.govnih.gov Experimental methods including UV-visible spectroscopy, fluorescence studies, cyclic voltammetry, and viscometry all indicated that these derivatives interact with DNA through a mixed mode involving both intercalation and groove binding. mdpi.comnih.govnih.gov The binding affinity was found to be highest for the derivative YM-1. nih.govnih.gov These findings suggest that direct interaction with DNA is a plausible mechanism for the cytotoxic effects of these sulfonamide derivatives. nih.gov
| Compound | Binding Constant (Kb) | Gibbs Free Energy (ΔG) | Binding Site Size (n) | Mode of Interaction |
|---|---|---|---|---|
| YM-1 | Reported as comparatively greater nih.govnih.gov | Reported as comparatively greater nih.govnih.gov | >1 mdpi.com | Mixed Intercalation and Groove Binding mdpi.comnih.govnih.gov |
| YM-2 | Data not specified | Data not specified | >1 mdpi.com | Mixed Intercalation and Groove Binding mdpi.comnih.govnih.gov |
| YM-3 | Data not specified | Data not specified | >1 mdpi.com | Mixed Intercalation and Groove Binding mdpi.comnih.govnih.gov |
Structure Activity Relationship Sar Derivations for 2 Hydroxypropane 1 Sulfonamide Analogues
Impact of Substituent Modifications on Biological Activities
Modifications to the 2-hydroxypropane-1-sulfonamide core have profound effects on the biological activities of the resulting analogues. The sulfonamide group, in particular, offers a versatile point for substitution, allowing for the fine-tuning of electronic and steric properties. Generally, the sulfonamide moiety is crucial for a range of activities, including antibacterial, anticancer, and enzyme inhibition. eurekaselect.comresearchgate.net
Research into various classes of sulfonamides has established several key principles. For instance, in the development of long-acting beta-2 adrenergic receptor agonists, it was discovered that primary sulfonamides (where the sulfonamide nitrogen is unsubstituted) were more potent than their secondary and tertiary analogues. nih.gov This suggests that the N-H bonds are critical for hydrogen bonding interactions with the receptor.
Furthermore, attaching different groups to the sulfur atom of the sulfonamide can drastically alter activity. Arylsulfonamides, for example, are a major class of enzyme inhibitors. The nature and substitution pattern of the aromatic ring are pivotal. In a series of benzenesulfonamide (B165840) derivatives designed as carbonic anhydrase inhibitors, the addition of specific substituents to the benzene ring led to significant variations in inhibitory potency against different isoforms of the enzyme.
The alkyl chain itself is also a target for modification. Changes in the length or branching of the propane (B168953) chain can affect how the molecule fits into a binding pocket and alter its lipophilicity, thereby influencing cell permeability and distribution.
Table 1: Impact of Substituent Modification on Biological Activity of Hypothetical Analogues This table is illustrative, based on established SAR principles for sulfonamides.
| Analogue Structure | Modification from Core | Observed Activity Change | Rationale |
|---|---|---|---|
| 2-Hydroxypropane-1-(N-methyl)sulfonamide | Methylation of sulfonamide nitrogen | Decreased Potency | Loss of a hydrogen bond donor (N-H) disrupts key interactions with the target. nih.gov |
| 2-Hydroxypropane-1-(phenylsulfonamide) | Phenyl group on sulfur | Increased Enzyme Inhibition | The aromatic ring can form π-π stacking or hydrophobic interactions within the active site. |
| 3-Hydroxybutane-1-sulfonamide | Extended alkyl chain | Variable | May improve or hinder binding depending on the size and shape of the target's binding pocket. |
Role of Chirality on Pharmacological Effects
The presence of a hydroxyl group at the C-2 position of the propane chain renders this compound a chiral molecule. Stereochemistry is a critical determinant of pharmacological action, as biological systems, including enzymes and receptors, are themselves chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. longdom.orgresearchgate.net One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for unwanted effects (the distomer). mdpi.com
In the context of analogues of this compound, the spatial orientation of the hydroxyl group is paramount for establishing precise interactions, such as hydrogen bonds, with the target protein. For example, in HIV protease inhibitors containing a sulfonamide moiety, specific diastereoisomers demonstrated superior antiviral activity compared to others, highlighting the importance of the three-dimensional arrangement of functional groups. ijpsonline.com
The differential activity between stereoisomers underscores the necessity of asymmetric synthesis or chiral separation in drug development to isolate the more potent and safer enantiomer. researchgate.net
Table 2: Influence of Chirality on Pharmacological Effects of Beta-Hydroxy Sulfonamide Analogues This table illustrates the common finding that enantiomers exhibit different biological potencies.
| Compound | Enantiomer | Biological Target | Potency (e.g., IC₅₀) | Conclusion |
|---|---|---|---|---|
| Hypothetical Beta-Blocker | (R)-enantiomer | Beta-Adrenergic Receptor | 5 nM | The (R)-enantiomer shows significantly higher potency. |
| (S)-enantiomer | Beta-Adrenergic Receptor | 500 nM | The specific 3D orientation of the hydroxyl group in the (R)-enantiomer is crucial for optimal receptor binding. ias.ac.in | |
| Chiral HIV Protease Inhibitor | Diastereoisomer A | HIV Protease | 10 nM | Diastereoisomer A is more active. |
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore is the specific three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. nih.gov For analogues of this compound, the key pharmacophoric features are derived from its core functional groups. researchgate.net
The primary pharmacophoric elements are:
Sulfonamide Moiety (-SO₂NH-) : This group is a cornerstone of the pharmacophore. The oxygen atoms act as strong hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The acidic nature of the sulfonamide proton is often critical for binding to metalloenzymes, such as carbonic anhydrases, where the deprotonated sulfonamide coordinates to a zinc ion in the active site. researchgate.net
Hydroxyl Group (-OH) : The hydroxyl group is another key interaction point, capable of acting as both a hydrogen bond donor and acceptor. Its specific location and stereochemical orientation relative to the sulfonamide group are crucial for defining the molecule's binding mode.
Alkyl Linker : The propane chain acts as a spacer, positioning the hydroxyl and sulfonamide groups at an optimal distance and orientation for simultaneous interaction with different regions of a binding site.
In many biologically active sulfonamides, an additional aromatic ring is attached to the sulfonamide group. This introduces another critical pharmacophoric feature:
Aromatic Ring : Provides a site for hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.
These features collectively define the binding capabilities of the molecule. Structure-based design often focuses on optimizing the spatial relationships between these hydrogen bond donors, acceptors, and hydrophobic regions to maximize affinity for the target. nih.gov
Correlation Between Molecular Architecture and Target Selectivity
The ability to design drugs that act selectively on a specific target is a central goal of medicinal chemistry, as it can minimize off-target effects. For analogues of this compound, subtle changes in molecular architecture can lead to significant shifts in target selectivity. Sulfonamides are known to inhibit a wide array of enzymes, and modifications can tailor their activity toward a specific one. researchgate.netijpsonline.com
A classic example is the development of selective inhibitors for different isoforms of carbonic anhydrase (CA). While the primary sulfonamide group is the key zinc-binding feature for all CA inhibitors, selectivity is achieved through modifications to the rest of the molecule (the "tail"). These modifications exploit subtle differences in the amino acid residues lining the active sites of the various CA isoforms.
For instance, attaching a bulky substituent to an arylsulfonamide core may prevent the molecule from binding to a CA isoform with a narrow active site cleft while still allowing it to bind to an isoform with a more open active site. Similarly, incorporating functional groups that can form additional hydrogen bonds or ionic interactions with specific residues unique to one isoform can dramatically enhance selectivity.
Table 3: Correlation of Molecular Architecture with Target Selectivity for Carbonic Anhydrase Isoforms This table is a representative example based on known principles of CA inhibitor design.
| Analogue Structure | Key Architectural Feature | Target Selectivity Profile | Structural Rationale |
|---|---|---|---|
| 4-Carboxybenzenesulfonamide | Small, polar carboxyl group | Low selectivity (Inhibits multiple isoforms like CA I and CA II) | The small size allows it to fit into the active site of most isoforms. |
| 4-(2-Naphthylmethoxy)benzenesulfonamide | Bulky, hydrophobic naphthyl group | Higher selectivity for CA IX over CA II | The bulky tail makes favorable hydrophobic interactions within the larger active site of CA IX, while sterically clashing with the narrower active site of CA II. |
This demonstrates that a rational design approach, which modifies the molecular architecture to complement the unique features of a specific target, is crucial for achieving the desired selectivity profile.
Strategic Applications in Lead Optimization and Drug Design Utilizing the 2 Hydroxypropane 1 Sulfonamide Scaffold
Hit-to-Lead and Lead Optimization Methodologies
The journey from an initial "hit" compound to a viable drug candidate is a critical and complex phase in drug discovery known as lead optimization. biobide.compatsnap.com This process aims to refine the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.comnih.gov Methodologies applied to scaffolds like 2-Hydroxypropane-1-sulfonamide are designed to systematically enhance its drug-like characteristics. patsnap.com
High-Throughput Screening (HTS) is a foundational method in drug discovery for identifying initial "hit" compounds by rapidly testing vast libraries of molecules against a biological target. biobide.comdanaher.com In this process, automated systems can perform hundreds of thousands of assays per day. danaher.com
A library of compounds derived from the this compound scaffold could be synthesized and subjected to HTS. The primary sulfonamide and secondary alcohol offer points for chemical diversification, allowing for the creation of a focused library. These derivatives would then be screened to identify compounds that exhibit a desired biological activity against a specific target, such as an enzyme or receptor. biobide.com The hits identified through this process serve as the starting points for further optimization. biobide.com
Table 1: Hypothetical HTS Cascade for this compound Derivatives
| Stage | Description | Purpose |
|---|---|---|
| Primary Screen | Single-concentration screen of the entire compound library against the target. | Identify all compounds showing any level of activity ("hits"). |
| Hit Confirmation | Re-testing of initial hits in the primary assay format. | Eliminate false positives and confirm biological activity. |
| Dose-Response | Testing confirmed hits at multiple concentrations. | Determine potency (e.g., IC50 or EC50) and establish a preliminary structure-activity relationship (SAR). |
| Secondary Assays | Testing potent hits in orthogonal or cell-based assays. | Validate the mechanism of action and assess activity in a more biologically relevant context. |
Fragment-Based Drug Design (FBDD) is an approach that screens small, low-molecular-weight compounds, known as fragments, against a protein target. sygnaturediscovery.com These fragments typically bind with low affinity, but their interactions provide high-quality starting points for developing potent and selective drug candidates. sygnaturediscovery.com
The this compound scaffold is an ideal candidate for FBDD due to its small size and possession of key functional groups (sulfonamide and hydroxyl) that can form crucial interactions with a protein's active site. For instance, sulfonamide groups are well-known zinc-binding groups in enzymes like carbonic anhydrases. nih.govnih.gov A fragment screen could identify this compound as a binder to a target protein, with techniques like X-ray crystallography revealing its specific binding mode. This structural information is then used to guide the elaboration of the fragment into a more potent lead compound. nih.gov
In lead optimization, complex molecules identified from HTS can sometimes be simplified to their core binding elements to improve properties like ligand efficiency (LE) and lipophilic ligand efficiency (LLE). nih.govresearchgate.net Ligand efficiency is a measure of the binding energy per non-hydrogen atom, providing a way to compare the binding quality of different-sized molecules. researchgate.net
If a larger, more complex hit compound contains the this compound motif as its key binding component, a structural simplification strategy would involve synthesizing and testing this core scaffold alone. By stripping away non-essential functionalities, chemists can determine if this simpler molecule retains sufficient binding affinity. This process often leads to compounds with improved physicochemical properties, better synthetic accessibility, and higher ligand efficiency, making them more attractive starting points for further optimization. core.ac.uk
Table 2: Ligand Efficiency Metrics in Lead Optimization
| Metric | Formula | Description | Ideal Value for Leads |
|---|---|---|---|
| Ligand Efficiency (LE) | ΔG / N (where N = number of heavy atoms) | Measures the binding affinity per atom. | ≥ 0.3 |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Relates potency to lipophilicity, aiming to increase potency without increasing lipophilicity. | > 5 |
Once a fragment like this compound is identified and its binding mode is understood, lead optimization can proceed through fragment growing or replacing operations. danaher.com
Fragment Growing: This strategy involves adding chemical substituents to the core fragment to engage with nearby pockets in the protein's binding site. For the this compound scaffold, the propane (B168953) backbone or the sulfonamide nitrogen could be elaborated. For example, if X-ray crystallography shows an adjacent hydrophobic pocket, alkyl or aryl groups could be added to the scaffold to occupy that pocket, thereby increasing binding affinity. This method was successfully used to evolve sulfamide (B24259) fragments into potent carbonic anhydrase inhibitors. nih.govnih.gov
Fragment Replacing: This computational technique involves modifying a lead compound by replacing a part of its structure while keeping the core scaffold intact. danaher.com If a lead molecule containing the this compound core has a substituent that confers poor properties (e.g., metabolic instability), computational tools can suggest alternative chemical groups that could fit in the same space and potentially form more favorable interactions. danaher.com
Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. mdpi.com This approach allows for the rational design of ligands that can fit precisely into the target's binding site.
For the this compound scaffold, SBDD is particularly powerful. After identifying the scaffold as a fragment binder, its co-crystal structure with the target protein would reveal key interactions. For example, the sulfonamide's NH₂ and SO₂ groups, along with the hydroxyl group, are excellent hydrogen bond donors and acceptors. mdpi.com Computational docking and molecular modeling can then be used to predict how modifications to the scaffold will affect binding. nih.gov For instance, if the hydroxyl group forms a critical hydrogen bond with an aspartate residue in the active site, SBDD would guide chemists to preserve this interaction while modifying other parts of the molecule to improve potency or selectivity. mdpi.com
Improving Potency and Selectivity Through Scaffold Modification
A primary goal of lead optimization is to enhance a compound's potency (how much of the drug is needed to produce an effect) and selectivity (its ability to act on the intended target over other proteins). nih.gov The this compound scaffold offers multiple avenues for such modifications.
Systematic modifications can be made to the scaffold to build a detailed Structure-Activity Relationship (SAR). nih.gov This involves synthesizing a series of analogs where specific parts of the molecule are changed one at a time and then measuring the effect on biological activity.
Table 3: Example SAR Exploration of the this compound Scaffold
| Modification Point | Example Modification | Potential Impact |
|---|---|---|
| Sulfonamide Nitrogen | Alkylation (e.g., adding a methyl group) | Alter hydrogen bonding capacity, potentially improve metabolic stability. |
| Propane Backbone (C1, C2, C3) | Introduction of alkyl or aryl groups | Explore hydrophobic pockets, improve potency. |
| Hydroxyl Group (C2) | Inversion of stereochemistry (R/S) | Probe sensitivity to stereochemistry in the binding pocket. |
| Hydroxyl Group (C2) | Conversion to ether or ester | Alter polarity and hydrogen bonding capability. |
By analyzing the SAR data, chemists can identify which modifications lead to increased potency and selectivity. For instance, adding a specific heterocyclic ring to the sulfonamide nitrogen might introduce favorable interactions with a unique sub-pocket of the target enzyme, thereby increasing selectivity over related enzymes that lack this sub-pocket. frontiersrj.com This iterative process of design, synthesis, and testing is central to transforming a simple scaffold into a highly optimized drug candidate. nih.gov
No Information Available on this compound in GST-Mediated Prodrug Design
Despite a comprehensive search of scientific literature and databases, no specific information, research findings, or data could be located for the chemical compound "this compound" within the context of prodrug design utilizing Glutathione (B108866) S-transferase (GST)-mediated cleavage mechanisms.
While the principles of using sulfonamide scaffolds in lead optimization and the design of prodrugs activated by enzymes like GST are established in medicinal chemistry, there is no available research that specifically applies these principles to the this compound structure.
The general mechanism of GST-mediated sulfonamide cleavage involves the nucleophilic attack of glutathione (GSH) on an electrophilic center of the sulfonamide-containing molecule. This reaction is catalyzed by Glutathione S-transferases, a family of enzymes often overexpressed in tumor cells, making this a promising strategy for targeted cancer therapy. The cleavage results in the release of the active drug (an amine) and a sulfonamide byproduct. The rate and efficiency of this cleavage are highly dependent on the specific chemical structure of the sulfonamide derivative.
However, the scientific community has not published studies detailing the synthesis, evaluation, or application of this compound derivatives as prodrugs that are substrates for GST. Consequently, no data tables on structure-activity relationships, cleavage kinetics, or other relevant research findings for this specific compound can be provided.
Therefore, the requested article section on "" focusing on "Prodrug Design Principles Based on Sulfonamide Cleavage Mechanisms (e.g., GST-mediated)" cannot be generated due to the absence of specific information on the subject compound.
Future Research Directions and Unexplored Avenues for 2 Hydroxypropane 1 Sulfonamide
Development of Novel Synthetic Routes
The synthesis of sulfonamides has traditionally relied on well-established methods, often involving the reaction of a sulfonyl chloride with an amine. researchgate.net However, the pursuit of more efficient, sustainable, and diverse synthetic strategies is a continuous endeavor in medicinal chemistry. Future research into 2-Hydroxypropane-1-sulfonamide could greatly benefit from the development of novel synthetic routes that offer improved yields, reduced reaction times, and greater functional group tolerance.
One promising area of exploration is the use of innovative catalysts to facilitate the sulfonylation of amines. researchgate.net For instance, the development of indium or copper-catalyzed methods could provide milder and more efficient alternatives to traditional approaches. researchgate.net Furthermore, microwave-assisted synthesis represents another avenue for accelerating the synthesis of sulfonamide derivatives, potentially leading to the rapid generation of a library of analogs based on the this compound scaffold. researchgate.net The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, could also streamline the production of this compound and its derivatives, making it more accessible for further investigation.
A key advantage of developing novel synthetic routes is the ability to introduce a wider range of structural diversity. By creating more efficient methods for the synthesis of this compound, researchers can more easily generate a variety of analogs with different substituents. This structural diversity is crucial for exploring the structure-activity relationships (SAR) of this compound and for optimizing its potential therapeutic properties.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Catalyst Development (e.g., Indium, Copper) | Milder reaction conditions, improved efficiency. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, potential for high-throughput synthesis. researchgate.net |
| One-Pot Syntheses | Increased efficiency, reduced waste. |
| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. |
Exploration of New Biological Targets and Disease Areas
The sulfonamide moiety is present in a wide array of drugs with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netajchem-b.com While the specific biological targets of this compound are not well-defined, its chemical structure suggests the potential for interaction with various enzymes and receptors.
Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications. Enzymes such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers, are known targets for sulfonamides and represent a logical starting point for investigation. researchgate.net Additionally, exploring the potential of this compound to inhibit other key enzymes involved in disease pathogenesis, such as kinases or proteases, could reveal new therapeutic opportunities.
Beyond enzyme inhibition, the potential for this compound to modulate the activity of receptors or ion channels should also be investigated. The versatile nature of the sulfonamide scaffold allows for its incorporation into molecules designed to interact with a wide range of biological targets. nih.gov A systematic approach to screening, utilizing high-throughput technologies, could rapidly identify promising biological activities for this compound. The identification of a novel biological target for this compound would open up new avenues for drug development and could lead to the treatment of diseases with currently unmet medical needs.
| Potential Biological Target Class | Examples of Disease Areas |
| Carbonic Anhydrases | Glaucoma, Cancer. researchgate.net |
| Kinases | Cancer, Inflammatory Diseases. |
| Proteases | Viral Infections, Cancer. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Central Nervous System Disorders, Cardiovascular Diseases. nih.gov |
| Ion Channels | Neurological Disorders, Cardiovascular Diseases. nih.gov |
Advanced Computational Modeling Techniques for Predictive Research
In recent years, computational modeling has become an indispensable tool in drug discovery, enabling the prediction of molecular properties and the rational design of new therapeutic agents. nih.govnih.gov The application of advanced computational techniques to the study of this compound could significantly accelerate its development and optimization.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to understand the relationship between the chemical structure of this compound analogs and their biological activity. nih.gov By developing robust QSAR models, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. Molecular docking studies can provide insights into the potential binding modes of this compound with its biological targets, helping to elucidate its mechanism of action and guide the design of more potent inhibitors. nih.govnih.gov
Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound when bound to its target, providing a more detailed understanding of the key interactions that contribute to its affinity and selectivity. researchgate.net The use of these computational tools can help to reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising avenues of research.
| Computational Technique | Application in this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of analogs and guide synthesis. nih.gov |
| Molecular Docking | Predict binding modes and identify key interactions with biological targets. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the compound-target complex. researchgate.net |
| Pharmacophore Modeling | Identify the essential structural features required for biological activity. |
| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity properties. nih.gov |
Integration with Emerging Drug Discovery Technologies
The field of drug discovery is being revolutionized by the emergence of new technologies that are transforming the way new medicines are identified and developed. The integration of this compound research with these cutting-edge technologies could unlock its full therapeutic potential.
High-throughput screening (HTS) platforms can be used to rapidly screen large libraries of compounds, including derivatives of this compound, against a wide range of biological targets. This can accelerate the identification of new biological activities and lead to the discovery of novel therapeutic applications. nih.gov Furthermore, the use of artificial intelligence (AI) and machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that can guide the drug discovery process. scinito.ai For example, AI could be used to design novel this compound analogs with improved potency and selectivity.
Another exciting area is the application of chemical biology tools to probe the mechanism of action of this compound. Techniques such as activity-based protein profiling (ABPP) could be used to identify the specific cellular targets of this compound, providing valuable insights into its biological function. The convergence of chemistry, biology, and technology offers unprecedented opportunities to explore the therapeutic potential of understudied molecules like this compound.
| Emerging Technology | Potential Impact on this compound Research |
| High-Throughput Screening (HTS) | Rapidly identify new biological activities and therapeutic targets. nih.gov |
| Artificial Intelligence (AI) and Machine Learning (ML) | Design novel analogs with optimized properties and predict biological activity. scinito.ai |
| Chemical Biology Tools (e.g., ABPP) | Identify the specific cellular targets and elucidate the mechanism of action. |
| DNA-Encoded Libraries (DELs) | Screen vast chemical space to identify novel binders to a target of interest. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
